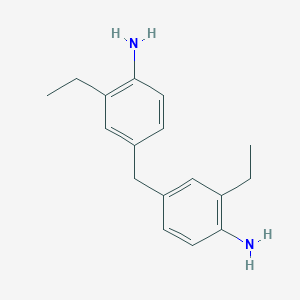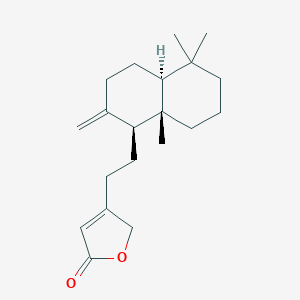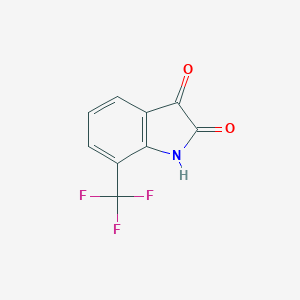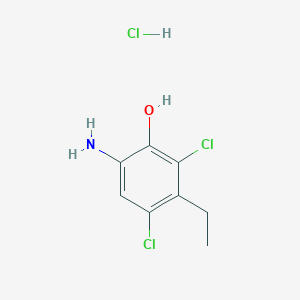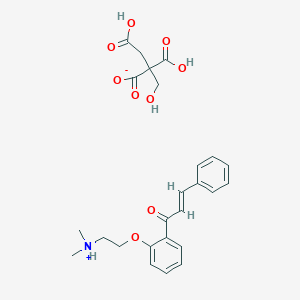
2-(2-Dimethylaminoethoxy)chalcone citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Dimethylaminoethoxy)chalcone citrate (DMEC) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. DMEC belongs to the chalcone family of compounds, which are known for their diverse pharmacological properties.
Scientific Research Applications
2-(2-Dimethylaminoethoxy)chalcone citrate has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 2-(2-Dimethylaminoethoxy)chalcone citrate has also been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
In neuroprotection, 2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to protect neurons from oxidative stress and apoptosis, which are the main causes of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(2-Dimethylaminoethoxy)chalcone citrate has also been found to improve cognitive function in animal models of Alzheimer's disease.
In anti-inflammatory therapy, 2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to inhibit the production of inflammatory cytokines, which are involved in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mechanism Of Action
The mechanism of action of 2-(2-Dimethylaminoethoxy)chalcone citrate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. 2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival. 2-(2-Dimethylaminoethoxy)chalcone citrate has also been found to activate the Nrf2/ARE signaling pathway, which is involved in the protection of neurons from oxidative stress and inflammation.
Biochemical And Physiological Effects
2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress and apoptosis, and the inhibition of inflammatory cytokine production. 2-(2-Dimethylaminoethoxy)chalcone citrate has also been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(2-Dimethylaminoethoxy)chalcone citrate in lab experiments include its simple synthesis method, its solubility in water and organic solvents, and its diverse pharmacological properties. However, the limitations of using 2-(2-Dimethylaminoethoxy)chalcone citrate in lab experiments include its potential toxicity, its limited bioavailability, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(2-Dimethylaminoethoxy)chalcone citrate, including:
1. Investigating the potential of 2-(2-Dimethylaminoethoxy)chalcone citrate as a cancer therapy in animal models and clinical trials.
2. Studying the neuroprotective effects of 2-(2-Dimethylaminoethoxy)chalcone citrate in animal models of neurodegenerative diseases.
3. Investigating the anti-inflammatory effects of 2-(2-Dimethylaminoethoxy)chalcone citrate in animal models of inflammatory diseases.
4. Studying the pharmacokinetics and pharmacodynamics of 2-(2-Dimethylaminoethoxy)chalcone citrate to understand its bioavailability and toxicity.
5. Investigating the potential of 2-(2-Dimethylaminoethoxy)chalcone citrate as a drug delivery system for other compounds.
In conclusion, 2-(2-Dimethylaminoethoxy)chalcone citrate is a synthetic compound with diverse pharmacological properties that has potential applications in various fields. Its simple synthesis method and solubility in water and organic solvents make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, bioavailability, and toxicity.
Synthesis Methods
2-(2-Dimethylaminoethoxy)chalcone citrate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-hydroxyacetophenone with dimethylaminoethyl chloride hydrochloride in the presence of a base, followed by the reaction of the resulting intermediate with citric acid. The final product is obtained as a yellow crystalline powder, which is soluble in water and organic solvents.
properties
CAS RN |
103734-52-7 |
|---|---|
Product Name |
2-(2-Dimethylaminoethoxy)chalcone citrate |
Molecular Formula |
C25H29NO9 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-carboxy-4-hydroxy-2-(hydroxymethyl)-4-oxobutanoate;dimethyl-[2-[2-[(E)-3-phenylprop-2-enoyl]phenoxy]ethyl]azanium |
InChI |
InChI=1S/C19H21NO2.C6H8O7/c1-20(2)14-15-22-19-11-7-6-10-17(19)18(21)13-12-16-8-4-3-5-9-16;7-2-6(4(10)11,5(12)13)1-3(8)9/h3-13H,14-15H2,1-2H3;7H,1-2H2,(H,8,9)(H,10,11)(H,12,13)/b13-12+; |
InChI Key |
WACAMKPSCTXROY-UHFFFAOYSA-N |
Isomeric SMILES |
C[NH+](C)CCOC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2.C(C(=O)O)C(CO)(C(=O)O)C(=O)[O-] |
SMILES |
C[NH+](C)CCOC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2.C(C(=O)O)C(CO)(C(=O)O)C(=O)[O-] |
Canonical SMILES |
C[NH+](C)CCOC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2.C(C(=O)O)C(CO)(C(=O)O)C(=O)[O-] |
synonyms |
CHALCONE, 2-(2-DIMETHYLAMINOETHOXY)-, CITRATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



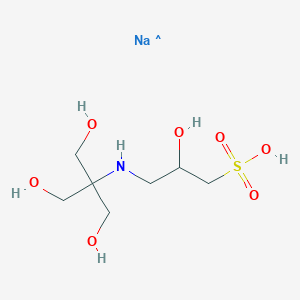
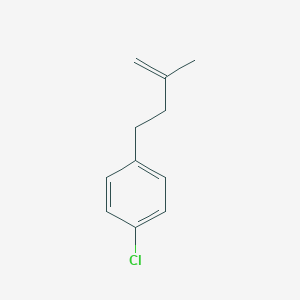
![3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22942.png)
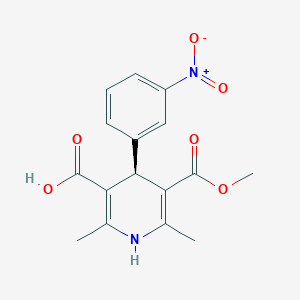
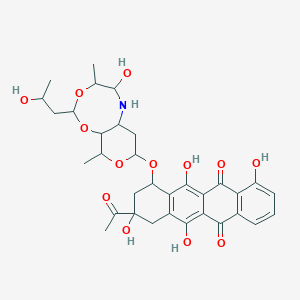
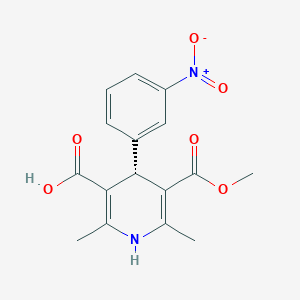
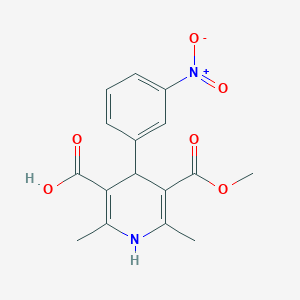
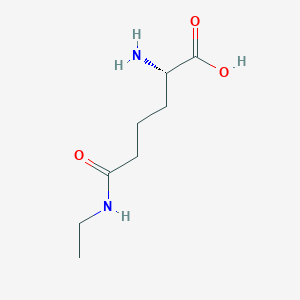
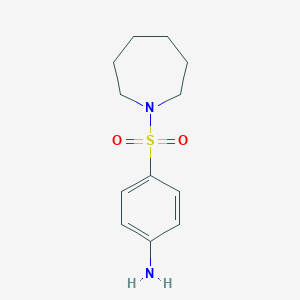
![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)
